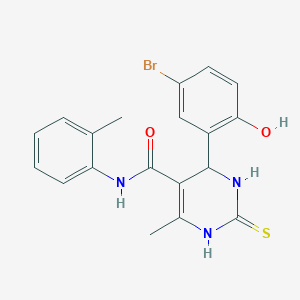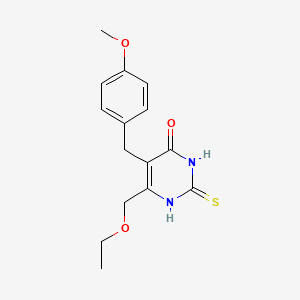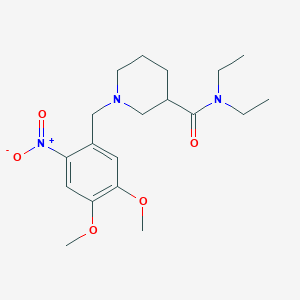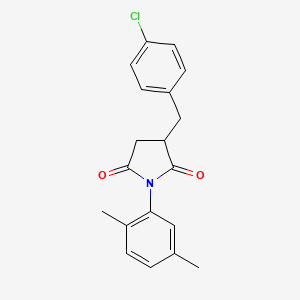![molecular formula C16H25NO2 B5227002 4-[4-(2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B5227002.png)
4-[4-(2,6-dimethylphenoxy)butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,6-dimethylphenoxy)butyl]morpholine, commonly known as DMXB, is a promising compound with a wide range of potential applications in scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that plays an important role in various physiological and pathological processes.
Mecanismo De Acción
DMXB binds selectively to the α7nAChR, which is predominantly expressed in the central nervous system and plays a key role in neurotransmission, synaptic plasticity, and neuroprotection. Activation of α7nAChR by DMXB leads to the influx of calcium ions into cells, which triggers various downstream signaling pathways that mediate its biological effects.
Biochemical and physiological effects:
DMXB has been shown to modulate various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive function, mood regulation, and pain perception. It also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. DMXB has been shown to improve memory and learning in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB is a potent and selective agonist of α7nAChR, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. It has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, DMXB has limited solubility in water and may require the use of organic solvents for in vitro and in vivo experiments. Its effects may also be influenced by factors such as dose, duration of treatment, and the specific disease model used.
Direcciones Futuras
There are several potential future directions for DMXB research. One area of interest is the development of novel DMXB analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the role of α7nAChR in other physiological and pathological processes, such as immune function and cardiovascular disease. DMXB may also have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Further studies are needed to elucidate the full therapeutic potential of DMXB.
In conclusion, DMXB is a promising compound with a wide range of potential applications in scientific research. Its selective agonism of α7nAChR makes it a valuable tool for studying the physiological and pathological roles of this receptor. DMXB has shown promising results in preclinical studies for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
DMXB can be synthesized by reacting 2,6-dimethylphenol with 1,4-dibromobutane in the presence of potassium carbonate, followed by reaction with morpholine in the presence of sodium hydride. The product can be purified by column chromatography to obtain pure DMXB.
Aplicaciones Científicas De Investigación
DMXB has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, depression, and pain. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases. DMXB has also been shown to have anti-tumor effects and enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
4-[4-(2,6-dimethylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-6-5-7-15(2)16(14)19-11-4-3-8-17-9-12-18-13-10-17/h5-7H,3-4,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILWJBWPSHWIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5226920.png)
![5-[(5-methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226927.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide](/img/structure/B5226946.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)

![4-[(2-methylphenyl)thio]-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5226972.png)

![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5227020.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)
![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
